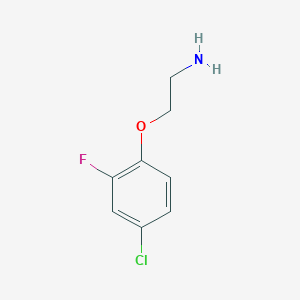

2-(4-Chloro-2-fluorophenoxy)ethanamine

Description

2-(4-Chloro-2-fluorophenoxy)ethanamine (C₈H₉ClFNO, MW 189.61 g/mol) is a substituted phenethylamine derivative featuring a phenoxy backbone with chloro (Cl) and fluoro (F) substituents at the 4- and 2-positions of the aromatic ring, respectively. It serves as a key intermediate in the synthesis of bioactive molecules, such as pseudomonal inhibitors (e.g., compound 12d in ) . The electron-withdrawing nature of Cl and F substituents enhances the compound’s stability and influences its interaction with biological targets.

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

2-(4-chloro-2-fluorophenoxy)ethanamine |

InChI |

InChI=1S/C8H9ClFNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 |

InChI Key |

AVBMYLCDVWDYLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-fluorophenoxy)ethan-1-amine typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-chloro-2-fluorophenoxy)ethanol. This intermediate is then converted to the amine via a reaction with ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-fluorophenoxy)ethan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, and reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenoxyethanamines, while oxidation and reduction reactions can produce nitroso, nitro, or secondary/tertiary amines .

Scientific Research Applications

2-(4-chloro-2-fluorophenoxy)ethan-1-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights critical differences in molecular structure and properties among 2-(4-Chloro-2-fluorophenoxy)ethanamine and related compounds:

Key Observations:

- Substituent Position: The position of fluorine (e.g., 2-F vs. 3-F in isomers) significantly alters steric and electronic properties. For example, this compound exhibits distinct reactivity compared to its 3-F isomer due to proximity of F to the ether oxygen .

- Halogen vs. Methoxy Groups: Methoxy-substituted analogs (e.g., 2C-C) demonstrate psychoactive effects via serotonin receptor modulation , whereas halogenated derivatives like this compound are more associated with enzyme inhibition .

- Regulatory Status: Compounds such as 2C-T-7 are explicitly listed as controlled substances due to their hallucinogenic properties , while this compound’s status remains unmentioned in legislative documents .

Physicochemical and Quantum Chemical Properties

highlights the importance of quantum molecular descriptors in predicting bioactivity. Key comparisons include:

- Dipole Moment: The electron-withdrawing Cl and F substituents in this compound likely increase its dipole moment compared to methoxy-substituted analogs (e.g., 2C-H), enhancing solubility in polar solvents .

- Electrophilicity Index: The compound’s electrophilicity is expected to be higher than non-halogenated phenethylamines, favoring nucleophilic interactions in enzymatic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.